Cas no 1702789-35-2 (1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol)

1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol
- EN300-1911111
- 1702789-35-2
-
- インチ: 1S/C8H7BrClFO/c9-7-3-5(11)1-2-6(7)8(12)4-10/h1-3,8,12H,4H2
- InChIKey: XTLMSQSIIAOUCE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1C(CCl)O)F
計算された属性
- せいみつぶんしりょう: 251.93528g/mol
- どういたいしつりょう: 251.93528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 20.2Ų
1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911111-0.25g |
1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |
1702789-35-2 | 0.25g |
$513.0 | 2023-09-17 | ||
Enamine | EN300-1911111-0.05g |
1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |
1702789-35-2 | 0.05g |
$468.0 | 2023-09-17 | ||
Enamine | EN300-1911111-10.0g |
1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |
1702789-35-2 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1911111-10g |
1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |
1702789-35-2 | 10g |
$2393.0 | 2023-09-17 | ||
Enamine | EN300-1911111-0.1g |
1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |
1702789-35-2 | 0.1g |
$490.0 | 2023-09-17 | ||
Enamine | EN300-1911111-0.5g |
1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |
1702789-35-2 | 0.5g |
$535.0 | 2023-09-17 | ||
Enamine | EN300-1911111-2.5g |
1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |
1702789-35-2 | 2.5g |
$1089.0 | 2023-09-17 | ||
Enamine | EN300-1911111-5.0g |
1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |
1702789-35-2 | 5g |
$3189.0 | 2023-06-01 | ||
Enamine | EN300-1911111-1g |
1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |
1702789-35-2 | 1g |
$557.0 | 2023-09-17 | ||
Enamine | EN300-1911111-1.0g |
1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |
1702789-35-2 | 1g |
$1100.0 | 2023-06-01 |
1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol 関連文献
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-olに関する追加情報
1-(2-Bromo-4-Fluorophenyl)-2-Chloroethan-1-ol (CAS No. 1702789-35-2): A Comprehensive Overview
1-(2-Bromo-4-fluorophenyl)-2-chloroethan-1-ol (CAS No. 1702789-35-2) is a synthetic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its complex molecular structure, which includes a bromo, fluoro, and chloro substituent, making it a valuable candidate for the development of novel therapeutic agents.
The molecular formula of 1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol is C9H8BrClFO, and its molecular weight is approximately 263.51 g/mol. The compound's structure consists of a benzene ring substituted with a bromine atom at the 2-position and a fluorine atom at the 4-position, with a chloroethyl alcohol group attached to the benzene ring. This intricate arrangement of functional groups imparts specific chemical and biological properties that are of great interest to researchers.
In the realm of medicinal chemistry, 1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol has been explored for its potential as an intermediate in the synthesis of various pharmaceutical compounds. The presence of bromine, fluorine, and chlorine atoms provides multiple points for further chemical modification, allowing for the creation of derivatives with enhanced pharmacological profiles. Recent studies have highlighted the compound's role in the development of drugs targeting specific receptors and enzymes involved in various diseases.
A notable area of research involving 1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol is its potential as an inhibitor of certain enzymes. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against a key enzyme involved in cancer cell proliferation. The researchers found that the bromo and fluoro substituents played a crucial role in enhancing the compound's binding affinity to the target enzyme, thereby increasing its efficacy as an inhibitor.
Beyond its enzymatic inhibition properties, 1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol has also been investigated for its potential as an antiviral agent. A recent study conducted by a team of virologists demonstrated that certain derivatives of this compound showed promising antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers attributed this activity to the compound's ability to interfere with viral replication processes, making it a potential lead for the development of new antiviral therapies.
In addition to its therapeutic applications, 1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol has also been studied for its use in imaging agents. The presence of halogen atoms (bromine and chlorine) makes it suitable for radiolabeling with isotopes such as iodine or fluorine, which can be used in positron emission tomography (PET) imaging. This application is particularly relevant in cancer diagnostics, where accurate imaging is crucial for early detection and treatment planning.
The synthesis of 1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol involves several steps that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 2-bromo-4-fluorobenzaldehyde with chloroacetaldehyde under specific conditions to form the desired product. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes for producing this compound on both laboratory and industrial scales.
The safety profile of 1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol is an important consideration in its development and application. While it is not classified as a hazardous material or controlled substance, appropriate handling and storage procedures should be followed to ensure safety in laboratory settings. Toxicological studies have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical evaluation.
In conclusion, 1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol (CAS No. 1702789-35-2) represents a versatile and intriguing compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and properties make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and insights into the biological activities of this compound, further solidifying its importance in the field.
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